3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid
Description
3-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected pyrrolidine derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The compound features a pyrrolidine ring substituted at the 3-position with an ethyl group and a carboxylic acid moiety, making it a conformationally constrained amino acid analog. Its molecular weight is estimated to be ~365–427 g/mol based on structurally related compounds (e.g., C₂₂H₂₃NO₄ for a dimethyl-substituted analog) .
Properties
IUPAC Name |
3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-22(20(24)25)11-12-23(14-22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTJTXCMWCTZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341977-71-6 | |
| Record name | 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the pyrrolidine nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the ethyl group at the 3-position of the pyrrolidine ring. The carboxylic acid functionality is then introduced through oxidation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as in laboratory settings but optimized for efficiency and yield. This often includes the use of automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential applications in the development of pharmaceuticals, particularly as a precursor for synthesizing various biologically active compounds. Its ability to act as an intermediate in the synthesis of pyrrolidine derivatives has been highlighted in several studies.
Case Study: Synthesis of Pyrrolidine Derivatives
Research indicates that derivatives of pyrrolidine-3-carboxylic acid can be synthesized through asymmetric Michael addition reactions, utilizing organocatalysts to achieve high enantiomeric purity. For instance, the synthesis of 5-methylpyrrolidine-3-carboxylic acid has achieved up to 97% enantiomeric excess (ee) using this method, showcasing the utility of pyrrolidine derivatives in drug development .
The compound's derivatives have been investigated for their biological activities, including their roles as enzyme inhibitors. For example, certain pyrrolidine derivatives have shown promise as inhibitors for MetAP-2 (Methionine Aminopeptidase), which is implicated in various diseases including cancer.
Case Study: MetAP-2 Inhibition
A study focused on synthesizing (S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid demonstrated that modifications to the pyrrolidine structure could enhance inhibitory activity against MetAP-2, providing insights into structure-activity relationships (SAR) within this class of compounds .
Synthetic Methodologies
The compound serves as a critical intermediate in various synthetic methodologies aimed at creating complex organic molecules. Its stability and reactivity under different conditions make it suitable for diverse synthetic routes.
Table: Synthetic Routes Utilizing 3-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic Acid
Mechanism of Action
The mechanism of action of 3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under acidic conditions, revealing the active pyrrolidine moiety, which can then interact with enzymes or receptors. The ethyl group at the 3-position may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Trifluoromethyl-substituted analogs () exhibit enhanced electrophilicity at the carbonyl group due to the electron-withdrawing CF₃ moiety, unlike the electron-donating ethyl group.
- Chirality : Enantiopure derivatives like (R)-1-Fmoc-pyrrolidine-3-carboxylic acid () are critical for asymmetric synthesis, whereas the target compound’s stereochemical configuration is unspecified in available data.
Physicochemical Properties
- Solubility : Ethyl-substituted derivatives generally show better solubility in organic solvents (e.g., DMF, DCM) compared to benzyl or aromatic analogs due to reduced hydrophobicity .
- Purity : Commercial analogs like (R)-1-Fmoc-pyrrolidine-3-carboxylic acid achieve ≥97% purity (), while the target compound’s discontinued status () may reflect synthesis challenges (e.g., purification of ethyl-substituted isomers).
Biological Activity
3-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
- Molecular Formula : C₁₉H₁₉NO₄
- Molecular Weight : 321.36 g/mol
- CAS Number : 1341977-71-6
- Structure : The compound features a pyrrolidine ring substituted with an ethyl group and a 9H-fluoren-9-ylmethoxycarbonyl moiety, which enhances its lipophilicity and possibly its biological activity.
The biological activity of 3-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial in various physiological processes.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine carboxylic acids, including this compound, exhibit anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
A notable study demonstrated that pyrrolidine derivatives could inhibit the growth of human cancer cell lines, suggesting potential therapeutic applications in oncology .
Synthesis and Derivatives
The synthesis of 3-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques. A common method is the organocatalytic enantioselective Michael addition reaction, which allows for the generation of highly enantiomerically enriched products. This method has been effectively employed to synthesize various derivatives with enhanced biological activities .
Study 1: Antiproliferative Effects
In a study published in Organic & Biomolecular Chemistry, researchers evaluated the antiproliferative effects of several pyrrolidine carboxylic acids on different cancer cell lines. The results indicated that compounds similar to 3-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit specific proteases involved in cancer metastasis. The study highlighted the potential use of this compound as a lead structure for developing new anticancer drugs targeting proteolytic enzymes .
Research Findings Summary Table
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group in this compound, and how does it influence synthesis protocols?
The Fmoc group acts as a temporary protecting amine group, enabling selective deprotection under mild basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS). Its UV-active fluorenyl moiety allows for real-time reaction monitoring via UV spectrophotometry. After coupling, the Fmoc group is removed to expose the amine for subsequent reactions .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation ).
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity, Category 4 ).
- Storage : Keep at 2–8°C in airtight containers to prevent moisture absorption and degradation .
Q. How should accidental exposure (e.g., skin contact, inhalation) be managed?
Q. What storage conditions ensure long-term stability?
Store in moisture-free, inert environments (argon/vacuum-sealed vials) at 2–8°C. Avoid exposure to light, heat, or acidic/basic vapors to prevent premature Fmoc cleavage or ester hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?
- Reaction Monitoring : Use LC-MS or TLC to track Fmoc deprotection and coupling efficiency .
- Solvent Selection : Employ DMF or dichloromethane (DCM) for improved solubility of intermediates .
- Catalysis : Optimize coupling agents (e.g., HATU/DIPEA) and stoichiometry to reduce racemization .
Q. What analytical techniques confirm stereochemical integrity and purity?
Q. How does the ethyl substituent at the pyrrolidine 3-position influence reactivity?
The ethyl group introduces steric hindrance, slowing coupling kinetics in SPPS. Computational modeling (e.g., DFT) can predict steric effects on transition states. Comparative studies with methyl or hydrogen analogs ( ) reveal trade-offs between steric bulk and reaction efficiency.
Q. How should contradictory solubility data be resolved during formulation studies?
- Experimental Determination : Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, THF, aqueous buffers) .
- Computational Models : Apply Hansen solubility parameters or COSMO-RS to predict solvent compatibility .
Q. What strategies mitigate decomposition during prolonged storage?
Q. How is this compound applied in peptide mimetic drug discovery?
Its pyrrolidine scaffold mimics proline’s conformational rigidity, enabling design of protease-resistant peptides. Case studies include:
- Kinase Inhibitors : Analogous Fmoc-pyrrolidine derivatives show IC values <100 nM in EGFR inhibition assays .
- GPCR Targeting : Substituent engineering (e.g., fluorination ) enhances binding affinity and metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles?
- Contextual Evaluation : Cross-reference GHS classifications from multiple SDS (e.g., oral vs. dermal toxicity in ).
- In Silico Tox Prediction : Use tools like ProTox-II to model LD and compare with experimental data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
